molecular formula C30H26O5S2 B11044211 4,4'-Bis(2-phenylprop-2-en-1-ylsulfonyl)diphenyl ether

4,4'-Bis(2-phenylprop-2-en-1-ylsulfonyl)diphenyl ether

Cat. No.: B11044211
M. Wt: 530.7 g/mol
InChI Key: GMMSYZQYFBZRKP-UHFFFAOYSA-N
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Description

2-PHENYLALLYL (4-{4-[(2-PHENYLALLYL)SULFONYL]PHENOXY}PHENYL) SULFONE is a complex organic compound featuring both phenyl and sulfone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYLALLYL (4-{4-[(2-PHENYLALLYL)SULFONYL]PHENOXY}PHENYL) SULFONE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of phenylallyl halides with sulfonyl phenols under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-PHENYLALLYL (4-{4-[(2-PHENYLALLYL)SULFONYL]PHENOXY}PHENYL) SULFONE undergoes various types of chemical reactions, including:

    Oxidation: The sulfone group can be oxidized further under strong oxidizing conditions.

    Reduction: The phenylallyl groups can be reduced to form corresponding alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of phenylalkanes.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-PHENYLALLYL (4-{4-[(2-PHENYLALLYL)SULFONYL]PHENOXY}PHENYL) SULFONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-PHENYLALLYL (4-{4-[(2-PHENYLALLYL)SULFONYL]PHENOXY}PHENYL) SULFONE involves its interaction with molecular targets through its phenyl and sulfone groups. These interactions can lead to the formation of stable complexes or the activation/inhibition of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H26O5S2

Molecular Weight

530.7 g/mol

IUPAC Name

1-(2-phenylprop-2-enylsulfonyl)-4-[4-(2-phenylprop-2-enylsulfonyl)phenoxy]benzene

InChI

InChI=1S/C30H26O5S2/c1-23(25-9-5-3-6-10-25)21-36(31,32)29-17-13-27(14-18-29)35-28-15-19-30(20-16-28)37(33,34)22-24(2)26-11-7-4-8-12-26/h3-20H,1-2,21-22H2

InChI Key

GMMSYZQYFBZRKP-UHFFFAOYSA-N

Canonical SMILES

C=C(CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC(=C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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